molecular formula C20H13F2N3O2S B2776473 N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207048-02-9

N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2776473
CAS No.: 1207048-02-9
M. Wt: 397.4
InChI Key: YRLRROYSQLQFPP-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a small-molecule compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at the 7-position and an acetamide moiety at the 3-position. The acetamide side chain is further modified with a 3-fluorophenyl group, distinguishing it from structurally related analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2S/c21-13-6-4-12(5-7-13)16-10-28-19-18(16)23-11-25(20(19)27)9-17(26)24-15-3-1-2-14(22)8-15/h1-8,10-11H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLRROYSQLQFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of fluorophenyl groups. Common reagents used in these reactions include fluorobenzene derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorophenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development, particularly in targeting specific diseases.

    Industry: It may find applications in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s biological and physicochemical properties are influenced by its core structure and substituents. Below is a detailed comparison with key analogs:

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound Name R Group on Acetamide Molecular Weight (g/mol) Key Features Potential Impact on Properties Reference
Target Compound N-(3-fluorophenyl) ~397 (calculated) Meta-fluorine on phenyl; compact substituent Enhanced steric accessibility
L114-0382 N-[(4-fluorophenyl)methyl] 415.42 Para-fluorine on benzyl; extended chain Increased lipophilicity
2-[7-(4-FP)-4-oxo-thieno[...]-N-(3-methoxybenzyl) N-(3-methoxybenzyl) ~433 (estimated) Methoxy group at meta position Improved solubility; electron-donating effects
N-(2-chloro-4-methylphenyl) analog N-(2-chloro-4-methylphenyl) 409.89 Chloro and methyl groups Higher steric bulk; electron-withdrawing
Sulfanyl-CF3-phenyl derivative Sulfanyl-CF3-phenyl 602.72 Trifluoromethyl; sulfanyl linkage Enhanced metabolic stability

Substituent Effects on Bioactivity

  • Electron-Donating vs. Withdrawing Groups : The 3-methoxybenzyl substituent () introduces electron-donating effects, which could enhance solubility but reduce membrane permeability compared to fluorine’s electron-withdrawing nature .

Physicochemical Properties

  • Hydrogen Bonding: All analogs share one H-bond donor (acetamide NH) and 4–5 acceptors (pyrimidinone carbonyl, acetamide carbonyl, and heteroatoms). The sulfanyl derivative () introduces additional H-bond acceptors via sulfur, possibly enhancing protein interactions .
  • Lipophilicity (LogP) : The 4-fluorophenylmethyl group in L114-0382 increases logP compared to the target compound’s phenyl group, suggesting differences in bioavailability .

Research Findings and Hypotheses

  • Kinase Inhibition: Thieno[3,2-d]pyrimidinones are known CK1δ inhibitors (e.g., compound 266 in ). The target compound’s meta-fluorine may optimize binding to CK1δ’s hydrophobic cleft, while the 3-methoxybenzyl analog () could exhibit reduced affinity due to bulkier substituents .
  • Antimicrobial Potential: Fluorophenyl-substituted acetamides (e.g., , compound 17) show activity against bacterial biofilms. The target compound’s fluorine atoms may similarly disrupt microbial membrane integrity .
  • Metabolic Stability: The sulfanyl-CF3 derivative () resists oxidative metabolism better than non-fluorinated analogs, suggesting the target compound’s fluorines may improve in vivo half-life .

Biological Activity

N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and molecular interactions based on recent research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C24_{24}H21_{21}F2_{2}N3_{3}O4_{4}S
  • IUPAC Name : this compound

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Kinases : Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit key kinases involved in cancer progression, such as VEGFR-2 and AKT. For instance, a related derivative demonstrated an IC50_{50} of 0.075 µM against VEGFR-2 and 4.60 µM against AKT .
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cell lines. Mechanistic studies reveal that it can cause S phase cell cycle arrest and activate caspase pathways leading to programmed cell death .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameCell LineIC50_{50} (µM)Mechanism
This compoundHepG23.105Antiproliferative
This compoundPC-32.15Apoptosis Induction
Related Compound (e.g., 4c)HepG20.126VEGFR-2 Inhibition
Related Compound (e.g., 4c)PC-36.96AKT Inhibition

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Anticancer Activity : A study reported that thieno[3,2-d]pyrimidine derivatives showed potent anticancer activity against liver (HepG2) and prostate (PC-3) cancer cell lines with varying degrees of selectivity . The best-performing derivatives exhibited IC50_{50} values significantly lower than traditional chemotherapeutics.
  • Enzyme Interaction Studies : Another investigation focused on the binding affinity of these compounds to specific enzymes involved in cancer metabolism. The results indicated that structural modifications could enhance binding efficiency and biological effectiveness .

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thieno[3,2-d]pyrimidine precursors. Key steps include:
  • Alkylation/Acylation : Introduce the 3-fluorophenyl acetamide moiety via nucleophilic substitution using coupling agents like DCC or EDC in polar solvents (e.g., DMF) .
  • Ring Closure : Achieve the thienopyrimidinone core via cyclization under acidic or basic conditions, often requiring reflux in ethanol or toluene .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures >95% purity .
  • Critical Parameters : Reaction temperatures (80–120°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yields (reported 31–65% in analogs) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify fluorophenyl protons (δ 7.2–7.8 ppm, doublets) and acetamide carbonyl (δ 168–170 ppm). Thienopyrimidine ring protons appear as distinct multiplet patterns (δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (acetamide at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 439.12 for analogs) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ values <10 μM in related thienopyrimidines) .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (EC₅₀ typically 5–20 μM) .

Advanced Research Questions

Q. How do substituent variations on the fluorophenyl groups affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Replace 3- and 4-fluorophenyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Assess changes in:
  • Lipophilicity : LogP values (measured via HPLC) correlate with membrane permeability .
  • Binding Affinity : Molecular docking (AutoDock Vina) against target proteins (e.g., DHFR) reveals steric/electronic compatibility .
  • Case Example : 4-Fluorophenyl analogs show 3-fold higher kinase inhibition than 3-chlorophenyl derivatives due to optimized halogen bonding .

Q. What strategies mitigate oxidative degradation of the thienopyrimidinone core?

  • Methodological Answer :
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Major degradation products include sulfoxide derivatives .
  • Formulation Adjustments :
  • Antioxidants : Add 0.1% w/v ascorbic acid to buffer solutions .
  • Lyophilization : Improve shelf-life by removing water (residual moisture <1%) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to optimize solubility (LogS > -4) and reduce hepatotoxicity (CYP450 inhibition score <0.5) .
  • MD Simulations : Analyze binding persistence (RMSD <2 Å over 100 ns) to prioritize stable protein-ligand complexes .
  • Case Study : Introducing a methyl group at position 2 of the acetamide chain reduced plasma protein binding (PPB) from 92% to 78% in analogs .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s solubility in polar vs. nonpolar solvents?

  • Analysis :
  • Structural Factors : The acetamide group enhances polarity, but fluorophenyl rings introduce hydrophobicity. Solubility in DMSO (≥10 mg/mL) vs. water (<0.1 mg/mL) reflects this duality .
  • Experimental Variability : Sonication time (10–30 min) and temperature (25–37°C) during solubility testing alter results .

Q. How to resolve discrepancies in reported IC₅₀ values across kinase assays?

  • Analysis :
  • Assay Conditions : ATP concentration (1–10 mM) impacts competitive inhibition. Normalize data using Z’-factor validation .
  • Protein Isoforms : VEGFR-1 vs. VEGFR-2 selectivity explains 5-fold differences in potency .

Tables

Table 1 : Comparative Bioactivity of Structural Analogs

Compound ModificationTarget ProteinIC₅₀ (μM)LogP
4-Fluorophenyl (Parent)EGFR8.23.1
3-ChlorophenylEGFR12.53.8
3-MethylphenylVEGFR-26.72.9
Acetamide → PropionamideDHFR15.42.5
Data compiled from .

Table 2 : Stability of Thienopyrimidinone Derivatives Under Stress Conditions

ConditionDegradation ProductsHalf-Life (Days)
Acidic (pH 2)Sulfoxide, ring-opened byproducts3.2
Neutral (pH 7.4)Minimal degradation28.5
Alkaline (pH 10)Hydrolyzed acetamide1.8
Data from .

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